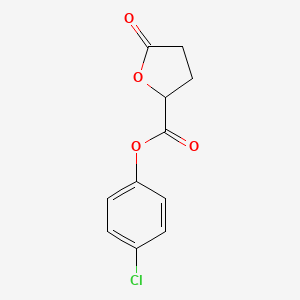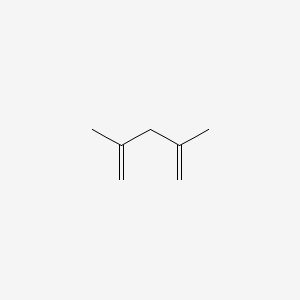![molecular formula C23H25N3O B14169763 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(1,3,4,5-tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)ethanone CAS No. 370586-07-5](/img/structure/B14169763.png)
2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(1,3,4,5-tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(1,3,4,5-tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features both isoquinoline and pyridoindole moieties, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(1,3,4,5-tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)ethanone typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:
- Formation of the isoquinoline ring through Pictet-Spengler reaction.
- Construction of the pyridoindole moiety via cyclization reactions.
- Coupling of the two moieties through a condensation reaction.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to accelerate the reactions.
- Optimization of temperature and pressure conditions.
- Implementation of purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(1,3,4,5-tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or catalysts.
作用機序
The mechanism of action of 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(1,3,4,5-tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)ethanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
類似化合物との比較
Similar Compounds
Isoquinoline derivatives: Known for their pharmacological activities.
Pyridoindole derivatives: Studied for their potential therapeutic effects.
Uniqueness
What sets 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(1,3,4,5-tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)ethanone apart is its unique combination of isoquinoline and pyridoindole moieties, which may confer distinct biological activities and chemical properties.
特性
CAS番号 |
370586-07-5 |
|---|---|
分子式 |
C23H25N3O |
分子量 |
359.5 g/mol |
IUPAC名 |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C23H25N3O/c1-16-6-7-21-19(12-16)20-14-26(11-9-22(20)24-21)23(27)15-25-10-8-17-4-2-3-5-18(17)13-25/h2-7,12,24H,8-11,13-15H2,1H3 |
InChIキー |
VXEQEAZABFUMNT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CN4CCC5=CC=CC=C5C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169695.png)
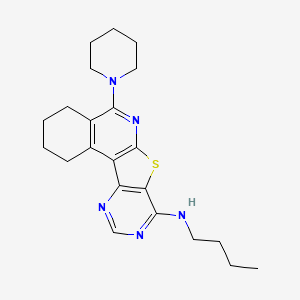
![3-fluoro-N-[3-({[(3-fluorophenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B14169705.png)
![(2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid](/img/structure/B14169708.png)

![Imidazo[1,5-a]pyrazine-7(8H)-acetamide,8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-5,6-dihydro-1-methoxy-N-methyl-a-phenyl-,(aR,8S)-](/img/structure/B14169720.png)
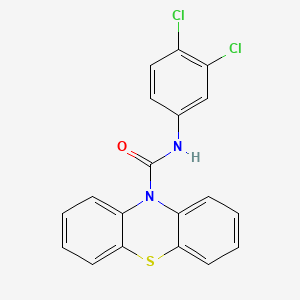
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester](/img/structure/B14169733.png)
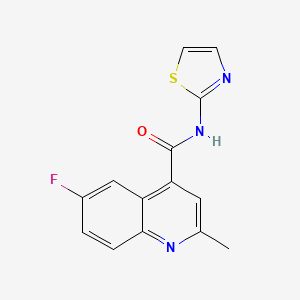
![2-[(2-Methoxyphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14169739.png)
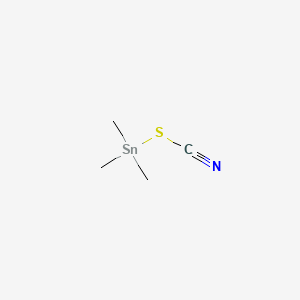
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester](/img/structure/B14169749.png)
